6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine
Descripción
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocyclic systems. The systematic name 6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine accurately describes the molecular architecture, where the octahydro prefix indicates complete saturation of the bicyclic framework. The pyrrolo[3,4-b]pyridine designation specifies the fusion pattern between the five-membered pyrrole ring and the six-membered pyridine ring, with the [3,4-b] notation indicating the specific connectivity points. The 6-methyl substituent refers to the methyl group attached to the nitrogen atom at position 6 of the fused ring system.
Multiple synonymous naming conventions exist within chemical databases, reflecting the compound's structural complexity. The Chemical Abstracts Service registry number 885959-20-6 provides universal identification, while alternative systematic names include 6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine. The molecular descriptor file number MFCD06858503 serves as an additional unique identifier across various chemical information systems. Database entries consistently employ the simplified molecular formula C8H16N2, corresponding to a molecular weight of 140.23 grams per mole.
Stereochemical considerations introduce additional nomenclature complexity, particularly regarding the stereoisomeric forms of the compound. The stereochemically defined variant (4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine represents one specific spatial arrangement of atoms around the chiral centers. This nomenclature precision becomes critical when discussing biological activity, as different stereoisomers may exhibit distinct pharmacological properties. The systematic naming approach ensures unambiguous communication of structural information across scientific literature and regulatory documentation.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound exhibits characteristic features of bicyclic nitrogen heterocycles with specific stereochemical implications. The compound contains two nitrogen atoms positioned at strategic locations within the fused ring system, creating a rigid three-dimensional framework that restricts conformational flexibility. The octahydro saturation eliminates aromatic character, resulting in increased conformational stability compared to unsaturated analogs. The methyl substituent at the 6-position introduces additional steric considerations that influence overall molecular shape and potential intermolecular interactions.
Stereochemical analysis reveals multiple chiral centers within the bicyclic framework, particularly at positions 4a and 7a of the ring system. The (4aS,7aS) configuration represents one of several possible stereoisomeric arrangements, with distinct spatial orientations affecting molecular recognition properties. Related stereoisomeric forms, including (4aR,7aR) and mixed configurations, demonstrate different three-dimensional profiles that may significantly impact biological activity patterns. The rigid bicyclic structure prevents interconversion between stereoisomers under normal conditions, ensuring stereochemical stability in biological systems.
Comparative analysis with related compounds, such as the parent octahydro-1H-pyrrolo[3,4-b]pyridine system, illustrates the geometric impact of methyl substitution. The 6-methyl group introduces asymmetry and modifies the electronic distribution around the nitrogen centers, potentially affecting coordination chemistry and hydrogen bonding patterns. Computational modeling studies suggest that the methyl substitution significantly alters the dipole moment and electrostatic potential surface, influencing molecular recognition events with biological targets.
| Stereochemical Parameter | Value | Reference Compound |
|---|---|---|
| Chiral Centers | 2 (4a, 7a positions) | Octahydro parent |
| Molecular Weight | 140.23 g/mol | 126.20 g/mol |
| Nitrogen Positions | 1, 6 | 1, 6 |
| Ring Fusion Pattern | [3,4-b] | [3,4-b] |
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of this compound derivatives provide detailed insights into solid-state structure and conformational preferences. While direct crystal structure data for the parent compound remains limited in the provided literature, analysis of closely related derivatives offers valuable structural information. The Boc-protected analog, 1-Boc-6-methyloctahydro-1H-pyrrolo[3,4-b]pyridine, demonstrates specific conformational characteristics in the solid state, with the tert-butyloxycarbonyl group influencing overall molecular packing. Crystallographic parameters for this derivative include a molecular formula of C13H24N2O2 and molecular weight of 240.34 grams per mole.
Conformational analysis draws parallels to established studies on related pyrrolidine ring systems, particularly proline derivatives where conformational constraints significantly impact biological activity. Research on 4-tert-butylproline analogs reveals that bulky substituents strongly influence ring puckering preferences, with trans-substitution favoring endo puckering and cis-substitution promoting exo conformations. These findings suggest that the 6-methyl group in the pyrrolo[3,4-b]pyridine system similarly affects conformational equilibria, potentially constraining the molecule to specific three-dimensional arrangements.
The bicyclic framework exhibits inherent conformational rigidity compared to monocyclic analogs, with the fused ring system restricting rotational freedom around the nitrogen-containing bonds. Computational studies indicate that the compound adopts a relatively fixed conformation in solution, with limited flexibility primarily restricted to rotation around the N-methyl bond. This conformational constraint contributes to enhanced selectivity in biological systems, where precise three-dimensional complementarity determines binding affinity and specificity.
Comparative conformational analysis with stereoisomeric variants demonstrates significant differences in spatial orientation. The (4aS,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine stereoisomer exhibits distinct conformational preferences compared to the (4aS,7aS) variant. These stereochemical differences translate to measurable variations in molecular recognition properties, emphasizing the importance of precise stereochemical characterization in structure-activity relationship studies.
Comparative Analysis of Tautomeric Forms
Tautomeric equilibria in this compound present limited complexity due to the fully saturated nature of the bicyclic system. Unlike aromatic pyrrolo-pyridine analogs, which exhibit significant tautomeric diversity, the octahydro variant demonstrates minimal tautomeric interconversion under normal conditions. The absence of aromatic character eliminates classical keto-enol and amino-imino tautomeric possibilities that characterize unsaturated heterocyclic systems. The primary tautomeric considerations involve protonation states of the nitrogen atoms under varying pH conditions.
Comparison with structurally related compounds reveals significant tautomeric differences based on saturation levels. The 5H-pyrrolo[3,4-b]pyridine derivatives demonstrate complex tautomeric behavior, with multiple forms observable in solution depending on substituent patterns and solvent conditions. Research on amino imino 5H-pyrrolo[3,4-b]pyridine systems confirms that aromatic analogs exhibit substantial tautomeric diversity, contrasting sharply with the conformational stability of saturated variants. Nuclear magnetic resonance studies of aromatic systems show apparent signal broadening attributed to tautomeric exchange processes, phenomena absent in fully saturated analogs.
The 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid system exemplifies tautomeric complexity in aromatic heterocycles, where multiple tautomeric forms contribute to overall molecular behavior. These aromatic systems demonstrate facile interconversion between different electronic arrangements, significantly affecting chemical reactivity and biological properties. In contrast, the octahydro-6-methyl system maintains structural integrity across various environmental conditions, providing enhanced predictability in biological applications.
Protonation state analysis represents the primary source of structural variation in this compound. The two nitrogen atoms exhibit different basicity levels, with the pyrrolidine nitrogen typically demonstrating higher proton affinity compared to the piperidine-like nitrogen. This differential basicity creates pH-dependent equilibria between neutral, monoprotonated, and diprotonated forms, each exhibiting distinct conformational and electronic properties.
| Tautomeric Form | Predominant pH Range | Structural Features |
|---|---|---|
| Neutral | pH > 10 | Both nitrogens unprotonated |
| Monoprotonated | pH 7-10 | Single nitrogen protonation |
| Diprotonated | pH < 7 | Both nitrogens protonated |
| Aromatic Analog | Variable | Multiple tautomeric forms |
Propiedades
IUPAC Name |
6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-9-8(7)6-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQOHDWJKTBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595790 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885959-20-6 | |
| Record name | 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes Involving Cyclization and Functional Group Transformations
A notable preparation method is derived from a multi-step synthetic route involving esterification, substitution, and hydrolysis reactions starting from related bicyclic intermediates. For example, in the synthesis of related compounds (such as moxifloxacin impurities containing the octahydro pyrrolo[3,4-b]pyridine moiety), the preparation involves:
- Step 1: Formation of esters via reaction of the bicyclic acid with alcohols under acidic or acylating conditions.
- Step 2: Methylation using alkylating agents such as iodomethane to introduce the methyl group at the nitrogen or carbon positions.
- Step 3: Hydrolysis of the ester to yield the corresponding acid or substituted bicyclic amine.
This sequence allows the introduction of the methyl group at the 6-position of the octahydro pyrrolo[3,4-b]pyridine ring system with stereochemical control by using chiral starting materials or stereoselective reagents.
One-Pot Condensation and Cyclization Approaches
Recent advances have introduced one-pot synthetic methods for related pyrrolo[3,4-b]pyridine derivatives, which can be adapted for 6-methyl substitution. This approach involves:
- Condensation of acetamide derivatives containing keto and hydroxy functionalities with amines.
- Intramolecular cyclization under acidic conditions (e.g., AcOH/HCl mixture) at reflux temperature.
- The reaction proceeds through enaminone intermediates, which cyclize to form the pyrrolo[3,4-b]pyridine core.
Optimization studies showed that the acid medium and reaction time are critical for yield and purity. The best results were obtained with a 1:1 volume ratio of acetic acid and hydrochloric acid, refluxed for one hour.
Oxidative Annulation for Functionalized Derivatives
For functionalized bicyclic derivatives related to pyrrolo[3,4-b]pyridine, oxidative annulation methods have been developed. These involve:
- Heating 2-(pyridine-2-yl)acetates with maleimides in the presence of silver carbonate as an oxidant and copper acetate hydrate as a catalyst.
- The reaction proceeds via regioselective [3 + 2] annulation to form highly functionalized bicyclic diones.
- Although this method is more specific to indolizine derivatives, the oxidative annulation strategy can inspire approaches for preparing substituted octahydro pyrrolo[3,4-b]pyridines.
Data Table: Summary of Preparation Methods
Detailed Research Findings and Notes
The esterification-methylation-hydrolysis sequence is well-documented in patent literature for preparing methyl-substituted octahydro pyrrolo[3,4-b]pyridine derivatives with high purity. The use of oxalyl chloride and DMF as a catalyst in esterification and the controlled addition of iodomethane enable selective methyl introduction.
The one-pot condensation method offers a streamlined synthetic route that avoids isolation of intermediates, enhancing efficiency and scalability. The choice of acid catalyst is crucial; a mixture of acetic acid and hydrochloric acid provides optimal yields and product purity. This method is versatile for various substituted amines and acetamides, allowing structural diversity.
The oxidative annulation protocol , though primarily applied to indolizine derivatives, demonstrates the utility of transition metal catalysis and oxidants in constructing bicyclic nitrogen heterocycles. This approach may be adapted or inspire similar strategies for octahydro pyrrolo[3,4-b]pyridine systems, particularly for introducing functional groups or ring modifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Fully saturated derivatives.
Substitution: N-alkylated or N-acylated products.
Aplicaciones Científicas De Investigación
Neurological Disorders
The compound shows potential in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety. Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit neuroactive effects, which may be beneficial in managing neurodegenerative diseases.
Antimicrobial Activity
Studies have demonstrated that 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine derivatives possess antimicrobial properties. For instance, compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans, suggesting potential applications in antibiotic development .
Anticancer Activity
Research has highlighted the anticancer properties of pyrrolo[3,4-b]pyridine derivatives. These compounds have been tested for their ability to inhibit tumor cell proliferation in vitro and in vivo. Notably, some derivatives have demonstrated selective inhibition of cancer cell lines, indicating their potential as targeted cancer therapies .
Pharmacological Studies
Pharmacological evaluations of this compound have included assessments of its analgesic and sedative properties. In animal models, certain derivatives have shown significant analgesic effects comparable to established pain medications like morphine .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrrolidine or pyridine rings can significantly influence biological activity and selectivity towards specific targets. Ongoing research aims to elucidate these relationships further to refine drug candidates based on this compound .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Da Settimo et al., 2020 | Synthesized various derivatives showing analgesic effects superior to aspirin | Potential use in pain management therapies |
| Deraeve et al., 2020 | Evaluated antimicrobial activity against Staphylococcus aureus | Development of new antibiotics |
| Recent Pharmacological Trials | Demonstrated anticancer properties in human tumor xenograft models | Targeted cancer treatment possibilities |
Mecanismo De Acción
The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Substituent Effects: Methyl vs. Benzyl Groups
- 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS 128740-14-7): Structure: Substitution of the methyl group with a benzyl moiety at the 6-position. Synthesis: Requires reductive amination or chiral reduction (e.g., using AKBH₄) for stereochemical control, as detailed in Example 6 of .
1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine (CAS 128740-18-1):
Table 1: Substituent Comparison
| Compound | Substituent Position | Key Properties | Synthetic Complexity |
|---|---|---|---|
| 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | 6-methyl | Moderate lipophilicity, easier synthesis | Low |
| 6-Benzyloctahydro analog | 6-benzyl | High lipophilicity, improved bioavailability | High (chiral control required) |
| 1-Methyloctahydro analog | 1-methyl | Altered basicity, reduced steric hindrance | Moderate |
Ring Saturation and Planarity
- Pyrazolo[3,4-b]pyridines (e.g., 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-amine): Structure: Unsaturated, planar heterocycle. Biological Activity: Exhibits MNK1/2 kinase inhibition due to aromaticity, which facilitates π-π stacking with ATP-binding pockets .
Table 2: Saturation Impact on Bioactivity
| Compound Type | Saturation Level | Pharmacological Profile |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Unsaturated | Kinase inhibition (e.g., MNK1/2) |
| Octahydro-pyrrolo[3,4-b]pyridine | Fully saturated | Improved metabolic stability, CNS targeting |
Positional Isomerism in Pyrrolopyridines
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-51-1):
Pharmacological Potential
- Anticancer Activity : Pyrazolo[3,4-b]pyridines show broad-spectrum antiproliferative effects (IC₅₀ < 1 µM in some cases) . The octahydro analog’s saturation may reduce cytotoxicity while maintaining efficacy via alternative mechanisms .
- Kinase Inhibition : SAR studies highlight the necessity of aromaticity for MNK1/2 inhibition, making unsaturated analogs more potent .
Actividad Biológica
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic compound with the molecular formula C8H16N2. Its structure features a unique substitution pattern that can significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential as a therapeutic agent.
Chemical Structure and Properties
The compound consists of an octahydro-1H-pyrrolo[3,4-b]pyridine core, which incorporates both pyrrolidine and piperidine rings. The presence of the methyl group at the 6-position contributes to its distinct steric and electronic properties compared to similar compounds.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanisms are still under investigation, but initial studies suggest that this compound may influence signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological properties, including:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit tumor growth in various cancer cell lines.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential applications in pain management.
- Sedative Properties : Some derivatives exhibit sedative effects, indicating possible uses in treating anxiety or sleep disorders.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Anticancer | Similar scaffold but different activity profile |
| Octahydro-1H-pyrrolo[3,4-b]pyridine | Moderate biological activity | Fully saturated analog without methyl group |
| 1H-Pyrrolo[3,4-b]pyridine | Antimicrobial | Lacks methyl substitution |
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound through in vitro assays against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value comparable to established chemotherapeutics .
Analgesic and Sedative Properties Assessment
A separate investigation assessed the analgesic and sedative effects of this compound using animal models. In the "writhing" test and "hot plate" test, certain derivatives exhibited significant analgesic activity superior to aspirin and comparable to morphine . Additionally, some compounds prolonged thiopental-induced sleep duration in mice, suggesting potential for sedative applications.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine, and how is stereochemistry controlled during synthesis?
- Methodological Answer : The synthesis typically involves stereoselective reduction of precursor diones (e.g., 6-substituted pyrrolo[3,4-b]pyridine-5,7-diones) using metal catalysts like sodium borohydride or Al(BH₄)₃ complexes. Chirality is introduced via in situ resolution with chiral acids (e.g., D(-)-tartaric acid) to isolate enantiomerically pure products . Solvent systems (e.g., aprotic/protic mixtures) and reaction temperatures (20–30°C) are critical for optimizing yield and enantiomeric excess .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves proton environments in the bicyclic framework (e.g., methyl group position at C6, pyrrolidine/pyridine ring fusion) .
- Mass Spectrometry : Confirms molecular weight (average mass: ~140.23 g/mol) and isotopic patterns .
- X-ray Crystallography : Provides absolute stereochemistry for chiral centers, though limited by crystal growth challenges for highly substituted derivatives .
Q. How do reaction conditions (solvent, catalyst) influence the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Systems : Aprotic solvents (toluene) with protic co-solvents (water) enhance solubility of intermediates during hydrolysis and resolution steps (optimal ratio: 1:0.2–1.0) .
- Catalysts : Sodium borohydride in tetrahydrofuran (THF) achieves moderate yields (~70%), while Al(BH₄)₃ complexes in diglyme improve selectivity for cis/trans isomer formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms when using different reducing agents for synthesizing this compound?
- Methodological Answer : Mechanistic discrepancies arise from hydride donor strength and catalyst-substrate interactions. For example:
- NaBH₄ : Prefers ketone reduction but may incompletely reduce bicyclic diones, requiring stoichiometric excess.
- Al(BH₄)₃ : Forms stable complexes with nitrogen atoms in the pyrrolidine ring, enabling regioselective reduction of pyridine-derived carbonyl groups .
Q. What strategies optimize enantiomeric purity in large-scale syntheses of this compound derivatives?
- Methodological Answer :
- In Situ Racemization : Undesired enantiomers (e.g., Formula-8 in ) are recycled via base-mediated epimerization, reducing waste .
- Continuous Flow Chemistry : Enhances reproducibility by maintaining precise temperature/pH control during chiral resolution steps .
- Purification : Chiral chromatography or diastereomeric salt crystallization (e.g., tartrate salts) achieves >98% purity .
Q. How can computational methods guide the design of this compound analogs with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to targets like muscarinic receptors (M4) by modeling interactions with the bicyclic core and methyl substituent .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C3/C5) with bioactivity data from in vitro assays .
Q. What experimental approaches address stability challenges of this compound under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2–3) or liver microsomes to identify labile sites (e.g., pyridine ring oxidation) .
- Formulation Strategies : Encapsulation in cyclodextrins or lipid nanoparticles improves aqueous solubility and prolongs half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
